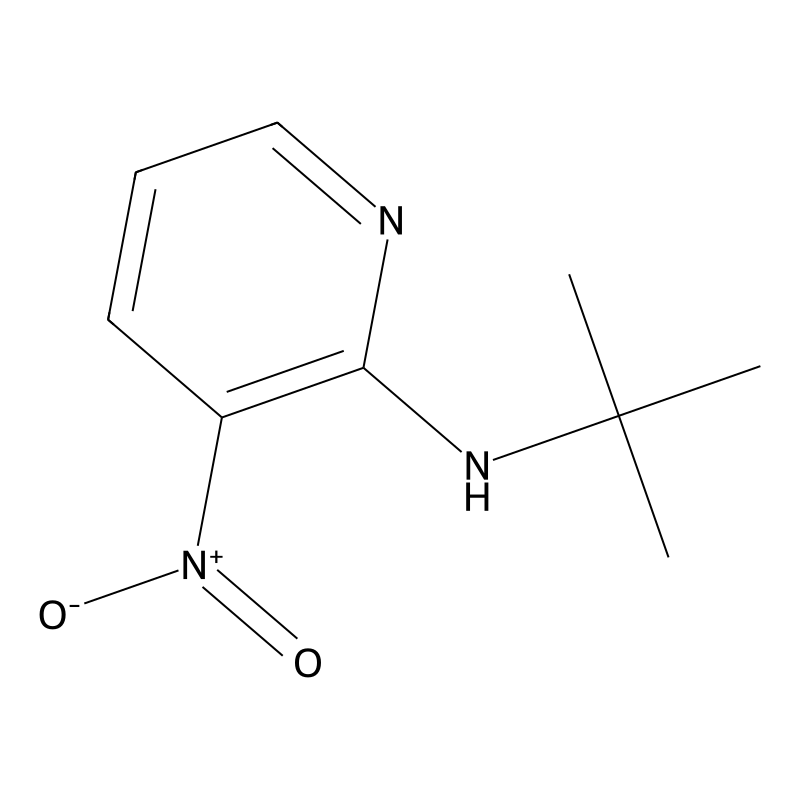

N-tert-butyl-3-nitropyridin-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Scientific Field

Application Summary

This compound is used in the synthesis of various N-nitroso compounds from secondary amines.

Methods of Application

The synthesis is reported using tert-butyl nitrite (TBN) under solvent-free conditions.

Results or Outcomes

The methodology has been found to be efficient, yielding excellent results.

N-tert-butyl-3-nitropyridin-2-amine is a chemical compound characterized by its unique structure, which includes a nitro group attached to a pyridine ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butyl group enhances its solubility and stability, making it an interesting candidate for further research.

- Nitration: The introduction of additional nitro groups can be achieved via electrophilic aromatic substitution, particularly under strong nitrating conditions.

- Amination: The compound can react with various amines to form substituted derivatives. This reaction can be facilitated through oxidative amination techniques, yielding different amino-pyridine derivatives .

- Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon or iron in acidic media.

Nitropyridine derivatives, including N-tert-butyl-3-nitropyridin-2-amine, exhibit a range of biological activities. These compounds are often investigated for their potential as:

- Antimicrobial agents: Certain nitropyridines have shown effectiveness against various bacterial strains.

- Anticancer agents: Some studies suggest that nitropyridine derivatives may inhibit cancer cell proliferation through apoptosis induction.

- Inhibitors of enzyme activity: They may act as inhibitors for specific enzymes, impacting metabolic pathways in biological systems .

The synthesis of N-tert-butyl-3-nitropyridin-2-amine can be achieved through several methods:

- Nitration of 3-Aminopyridine:

- Alkylation with Tert-butyl Group:

- The tert-butyl group can be introduced via alkylation reactions using tert-butyl bromide and a suitable base like sodium hydride or potassium carbonate in a polar aprotic solvent.

- One-Pot Synthesis:

N-tert-butyl-3-nitropyridin-2-amine has potential applications in:

- Pharmaceutical development: Its biological activity makes it a candidate for drug development targeting various diseases.

- Material science: It can be used in synthesizing polymers or other materials that require specific electronic properties.

- Agricultural chemistry: Investigated as a potential pesticide or herbicide due to its biological activity against certain pests .

Interaction studies involving N-tert-butyl-3-nitropyridin-2-amine focus on its binding affinity with biological targets. Research indicates that this compound may interact with specific receptors or enzymes, affecting their activity. For example, studies on its interaction with DNA or protein targets could elucidate mechanisms behind its biological effects, potentially leading to novel therapeutic strategies .

Several compounds share structural similarities with N-tert-butyl-3-nitropyridin-2-amine. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Nitropyridine | Nitro group at position 3 | Basic pyridine structure, less sterically hindered |

| 4-Nitropyridine | Nitro group at position 4 | Different reactivity patterns compared to 3-nitro |

| N,N-Diethylaminomethylpyridine | Amino group substitution | Enhanced solubility and potential for drug design |

| N-tert-butylpyridin-2-amines | Varying substituents on nitrogen | Altered biological activity based on substituents |

N-tert-butyl-3-nitropyridin-2-amine stands out due to its specific combination of the tert-butyl group and the nitro substitution at the pyridine ring, which influences both its chemical reactivity and biological properties.

N-tert-Butyl-3-nitropyridin-2-amine (CAS 79371-45-2) was first documented in chemical literature in the early 21st century, with its initial synthesis reported in 2005. The compound gained prominence due to its utility as a versatile intermediate in organic synthesis. A significant advancement occurred in 2015 with the publication of a patent (WO2015/95128) detailing an optimized synthesis route using tert-butylamine and 2-chloro-3-nitropyridine in N-methyl-2-pyrrolidone (NMP), achieving a 73% yield. This method improved scalability and reproducibility, facilitating broader adoption in research.

The development of nitration strategies, such as those employing tert-butyl nitrite (TBN), further expanded its synthetic relevance. For instance, TBN-mediated reactions enabled controlled nitrosation and functionalization of pyridine derivatives, underscoring the compound’s role in modern heterocyclic chemistry.

Nomenclature and Chemical Classification

IUPAC Name:

N-tert-Butyl-3-nitropyridin-2-amine

Structure:

- A pyridine ring substituted with a nitro group (–NO₂) at position 3 and a tert-butylamino group (–NH-C(CH₃)₃) at position 2.

- SMILES:

CC(C)(C)NC1=C(C=CC=N1)[N+](=O)[O-] - Molecular Formula: C₉H₁₃N₃O₂

- Molecular Weight: 195.22 g/mol

Classification:

- Organic nitro compound: Characterized by the nitro functional group.

- Aromatic amine: Contains a pyridine ring with an amino substituent.

Key Physical Properties:

Significance in Organic Chemistry Research

N-tert-Butyl-3-nitropyridin-2-amine serves as a critical building block in multiple domains:

Pharmaceutical Intermediate

- Antiviral/Antibacterial Agents: The nitro group facilitates nucleophilic aromatic substitution, enabling the synthesis of bioactive heterocycles. For example, derivatives of 3-nitropyridine are precursors to imidazo[4,5-c]pyridines and cyclic ureas with documented antimicrobial activity.

- Enzyme Inhibitors: The compound’s structure allows for interactions with biological targets, such as reverse transcriptase, making it valuable in drug discovery.

Heterocyclic Synthesis

- Coumarin and Isocoumarin Derivatives: Metal-free benzocoumarin synthesis via TBN-mediated C–H activation utilizes nitro-substituted pyridines as key intermediates.

- Fused Heterocycles: The nitro group participates in cyclization reactions to form complex scaffolds like azaindoles and oxazolopyridines.

Catalytic Applications

- Ligand Design: The tert-butyl group enhances steric bulk, making the compound useful in coordinating metal catalysts. For example, Pd(II) complexes derived from nitropyridines exhibit catalytic activity in cross-coupling reactions.

Table 2: Synthetic Applications of N-tert-Butyl-3-nitropyridin-2-amine

Synthesis from 2-Chloro-3-nitropyridine and tert-Butylamine

The most established and widely documented synthetic approach to N-tert-butyl-3-nitropyridin-2-amine involves the nucleophilic substitution of 2-chloro-3-nitropyridine with tert-butylamine [2] [5]. This reaction proceeds through a classic nucleophilic aromatic substitution mechanism, where the electron-withdrawing nitro group activates the pyridine ring toward nucleophilic attack by the tert-butylamine.

The standard procedure involves dissolving 2-chloro-3-nitropyridine (20 grams, 127 millimoles) in N-methyl-2-pyrrolidinone (100 milliliters) and adding tert-butylamine (100 milliliters, 950 millimoles) as both reagent and solvent [2]. The reaction mixture is heated to 60 degrees Celsius for 5 hours, resulting in the formation of N-tert-butyl-3-nitropyridin-2-amine in 73% yield [2]. This method has been successfully reproduced and validated across multiple research groups, establishing it as the benchmark procedure for this transformation.

The reaction conditions can be optimized through careful selection of solvent systems and reaction parameters. Alternative solvents such as N,N-dimethylformamide have been employed with comparable success, though reaction times may vary [5] [6]. The use of excess tert-butylamine serves multiple purposes: it acts as the nucleophile, provides a basic medium to neutralize the hydrogen chloride byproduct, and drives the equilibrium toward product formation [2] [5].

Isolation and purification of the product typically involves an aqueous workup followed by extraction with ethyl acetate [2]. The crude product is then purified through silica gel column chromatography using a gradient of ethyl acetate in hexanes [2]. The final product is obtained as a yellow viscous liquid with characteristic spectroscopic properties that confirm its structure [2].

Reaction Mechanism Analysis

The mechanism of the nucleophilic substitution reaction between 2-chloro-3-nitropyridine and tert-butylamine follows a well-established pathway for nucleophilic aromatic substitution [7] [8]. The process begins with the nucleophilic attack of tert-butylamine on the electron-deficient carbon at the 2-position of the pyridine ring, facilitated by the electron-withdrawing effect of the nitro group at the 3-position [7] [9].

The first step involves the formation of a sigma complex (Meisenheimer complex) through the addition of tert-butylamine to the aromatic system [7] [10]. This intermediate is stabilized by the nitro group through resonance delocalization of the negative charge [10]. The formation of this complex is typically the rate-determining step in the overall transformation, with computed activation energies generally falling below 20 kilocalories per mole for similar systems .

The mechanism can be represented as a two-step process: initial nucleophilic attack followed by elimination of the chloride leaving group [7] [8]. The stability of the sigma complex intermediate is crucial for the success of the reaction, and the presence of the nitro group at the 3-position provides optimal electronic activation for this stabilization [10]. The elimination of chloride ion regenerates the aromatic character of the pyridine ring, completing the substitution process [7].

Kinetic studies on related systems have demonstrated that the reaction follows second-order kinetics, being first-order in both the electrophile (2-chloro-3-nitropyridine) and the nucleophile (tert-butylamine) [8] [12]. The rate constant is significantly influenced by temperature, with higher temperatures leading to faster reaction rates due to increased thermal energy overcoming the activation barrier [7] [8].

The stereochemistry of the reaction is not a concern for this particular transformation due to the planar nature of the aromatic system [7]. However, the regioselectivity is excellent, with the chloride at the 2-position being preferentially displaced over other potential leaving groups due to the optimal positioning relative to the activating nitro group [10].

Alternative Synthetic Approaches

Metal-Catalyzed Coupling Reactions

The development of metal-catalyzed coupling reactions has opened new avenues for the synthesis of N-tert-butyl-3-nitropyridin-2-amine and related compounds [13] [14]. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for forming carbon-nitrogen bonds in aromatic systems [15] [16]. These methodologies offer several advantages over traditional nucleophilic substitution approaches, including milder reaction conditions, broader substrate scope, and improved functional group tolerance [16] [17].

The Buchwald-Hartwig amination of nitroarenes represents a significant advancement in this field [18]. Recent developments have demonstrated that palladium catalysts bearing dialkyl(biaryl)phosphine ligands can effectively catalyze the amination of nitroarenes with various amines [18]. This approach involves the oxidative addition of the aromatic carbon-nitrogen bond to palladium(0), followed by ligand exchange with the amine nucleophile and subsequent reductive elimination to form the desired product [18].

For the synthesis of N-tert-butyl-3-nitropyridin-2-amine, this approach would involve the coupling of 3-nitropyridine with tert-butylamine in the presence of a palladium catalyst and appropriate ligands [18]. The reaction typically requires a palladium source such as palladium(II) acetate, a phosphine ligand such as XPhos or SPhos, and a base such as potassium carbonate [15] [16]. The reaction is conducted under an inert atmosphere at elevated temperatures, typically 80-120 degrees Celsius [15] [16].

The mechanism of palladium-catalyzed amination involves several key steps [15] [16]. First, the palladium(II) precatalyst is reduced to palladium(0) by the amine or phosphine ligand [15]. The palladium(0) species then undergoes oxidative addition with the aromatic substrate, forming a palladium(II) intermediate [15]. Subsequent coordination of the amine, assisted by the base, leads to the formation of a palladium-amido complex [15]. Finally, reductive elimination occurs to form the carbon-nitrogen bond and regenerate the palladium(0) catalyst [15].

Copper-catalyzed coupling reactions have also been explored for the synthesis of nitropyridine derivatives [13] [19]. These reactions typically involve the use of copper(I) salts as catalysts, with ligands such as 1,10-phenanthroline or bipyridine [13]. The copper-catalyzed approach offers advantages in terms of cost and environmental impact, as copper is more abundant and less toxic than palladium [13].

Green Chemistry Methodologies

The development of environmentally sustainable synthetic methodologies has become increasingly important in modern organic chemistry [20]. Green chemistry approaches to the synthesis of N-tert-butyl-3-nitropyridin-2-amine focus on reducing waste generation, minimizing the use of hazardous solvents, and improving overall atom economy [20].

Solvent-free reactions represent one approach to green synthesis [21]. These reactions eliminate the need for organic solvents, reducing environmental impact and simplifying purification procedures [21]. In the context of N-tert-butyl-3-nitropyridin-2-amine synthesis, solvent-free conditions can be achieved by using tert-butylamine as both the nucleophile and the reaction medium [21]. This approach requires careful temperature control to prevent decomposition of the starting materials and products.

Microwave-assisted synthesis has emerged as another green chemistry tool for the preparation of nitropyridine derivatives [22]. Microwave heating provides rapid and efficient energy transfer, leading to shorter reaction times and improved yields [22]. The use of microwave irradiation can also enable reactions to proceed under milder conditions, reducing the formation of unwanted byproducts [22].

Flow chemistry methodologies offer additional advantages for the synthesis of N-tert-butyl-3-nitropyridin-2-amine [22]. Continuous flow reactions provide better heat and mass transfer compared to batch processes, leading to improved reaction control and safety [22]. The use of flow reactors also enables the implementation of inline purification techniques, streamlining the overall synthetic process [22].

Biocatalytic approaches, while less developed for this specific transformation, represent an emerging area of interest [20]. Enzymatic reactions offer high selectivity and operate under mild conditions, making them attractive for green chemistry applications [20]. However, the development of suitable enzymes for the synthesis of N-tert-butyl-3-nitropyridin-2-amine remains an active area of research.

Optimization Strategies

Yield Enhancement Techniques

The optimization of yields in the synthesis of N-tert-butyl-3-nitropyridin-2-amine requires careful consideration of multiple reaction parameters [23]. Temperature control emerges as a critical factor, with optimal reaction temperatures typically ranging from 60 to 110 degrees Celsius depending on the specific reaction conditions employed [2] [5]. Higher temperatures generally increase reaction rates by providing sufficient thermal energy to overcome activation barriers, but excessive temperatures can lead to decomposition of starting materials or products [23].

The molar ratio of reactants significantly influences the final yield [5] [23]. While stoichiometric amounts of tert-butylamine are theoretically sufficient, the use of excess amine (typically 5-7 equivalents) drives the reaction toward completion and compensates for any losses due to evaporation or side reactions [2] [5]. The optimal ratio has been determined through systematic optimization studies, with 7.5 equivalents of tert-butylamine providing yields of 73% under standard conditions [2].

Solvent selection plays a crucial role in yield optimization [5] [23]. Polar aprotic solvents such as N-methyl-2-pyrrolidinone, N,N-dimethylformamide, and dimethyl sulfoxide have proven most effective for this transformation [2] [5] [6]. These solvents stabilize the charged intermediates formed during the nucleophilic substitution process while maintaining sufficient solubility for both reactants and products [5]. The choice of solvent can impact yields by 20-30%, with N-methyl-2-pyrrolidinone consistently providing the highest yields [2].

Reaction time optimization involves balancing completion of the desired transformation against the formation of unwanted byproducts [23]. Extended reaction times can lead to over-reaction or decomposition, while insufficient reaction time results in incomplete conversion [23]. Optimal reaction times typically range from 2 to 18 hours, depending on temperature and solvent system [2] [5]. Monitoring reaction progress through analytical techniques such as thin-layer chromatography or high-performance liquid chromatography enables precise determination of optimal reaction times [23].

The use of catalysts or additives can enhance yields in certain cases [5]. Inorganic bases such as potassium carbonate or cesium carbonate can facilitate the reaction by neutralizing hydrogen chloride formed during the substitution process [5]. While not always necessary when using excess amine, these additives can be particularly beneficial in solvent systems where the amine is less basic [5].

Reaction Condition Modifications

Modification of reaction conditions can significantly impact both yield and selectivity in the synthesis of N-tert-butyl-3-nitropyridin-2-amine [23]. Pressure adjustments, while not commonly employed for this transformation, can influence reaction outcomes in certain cases [23]. Elevated pressure can increase the boiling point of volatile reactants, allowing for higher reaction temperatures while maintaining liquid-phase conditions [23].

Atmosphere control represents another important consideration [23]. While the reaction is generally tolerant of air and moisture, the use of inert atmospheres such as nitrogen or argon can prevent oxidation of sensitive intermediates and improve overall yields [23]. This is particularly important when using metal catalysts that may be sensitive to air or moisture [13] [15].

The order of addition of reactants can influence reaction outcomes [23]. The standard protocol involves adding tert-butylamine to a solution of 2-chloro-3-nitropyridine in the chosen solvent [2]. Alternative approaches, such as adding the electrophile to a solution of the nucleophile, may provide different kinetic profiles and potentially improved yields [23].

Heating methods can affect reaction efficiency [22]. Conventional heating using oil baths or heating mantles provides steady temperature control but may result in longer reaction times [22]. Microwave heating offers more efficient energy transfer and can reduce reaction times significantly [22]. The choice of heating method should consider the specific requirements of the reaction system and available equipment [22].

Concentration effects influence both reaction kinetics and yields [23]. Higher concentrations generally favor intermolecular reactions but may also increase the likelihood of side reactions [23]. The optimal concentration represents a balance between these competing factors and is typically determined through systematic optimization studies [23].

pH control, while not always critical for this transformation, can influence reaction outcomes in certain solvent systems [23]. Maintaining appropriate pH levels ensures optimal nucleophile reactivity while preventing decomposition of acid-sensitive components [23]. The use of buffering agents or pH monitoring can be beneficial in complex reaction systems [23].

Purification and Analytical Methods

Purification Strategies

The purification of N-tert-butyl-3-nitropyridin-2-amine requires careful consideration of its physical and chemical properties [2] [24]. The compound is typically obtained as a yellow viscous liquid with moderate thermal stability, necessitating gentle purification conditions to prevent decomposition [2]. The primary purification challenge stems from the presence of unreacted starting materials, particularly excess tert-butylamine, and various byproducts formed during the reaction [2] [24].

Column chromatography represents the most effective purification method for this compound [2] [24]. Silica gel (100-200 mesh) serves as the stationary phase, with gradient elution systems providing optimal separation [2] [24]. The typical mobile phase consists of ethyl acetate in hexanes, with the gradient progressing from 20% to 60% ethyl acetate [24]. The compound elutes later than the starting material 2-chloro-3-nitropyridine due to its increased polarity from the tert-butyl amino group [24].

The chromatographic separation is monitored using thin-layer chromatography with visualization under ultraviolet light or through staining with ninhydrin for amine detection [24]. The retention factor (Rf) values provide guidance for fraction collection, with the desired product typically exhibiting an Rf value between 0.3 and 0.5 in the optimized solvent system [24].

Recrystallization techniques can be employed when the compound is obtained in solid form or when further purification is required [23]. Suitable recrystallization solvents include isopropanol, ethanol, or mixtures of polar and nonpolar solvents [23]. The use of activated carbon during recrystallization can remove colored impurities, improving the final product appearance [23].

Liquid-liquid extraction methods are typically employed during the initial workup procedure [2]. The reaction mixture is quenched with ice-cold water, and the organic components are extracted using ethyl acetate [2]. Multiple extractions ensure complete recovery of the product, with the combined organic layers subsequently washed with saturated sodium bicarbonate solution and brine [2].

Distillation can be considered for large-scale purifications, though the thermal sensitivity of the compound requires careful temperature control [23]. Vacuum distillation at reduced pressure minimizes thermal decomposition while enabling effective separation based on boiling point differences [23].

Analytical Characterization

Comprehensive analytical characterization of N-tert-butyl-3-nitropyridin-2-amine employs multiple complementary techniques to confirm structure and assess purity [2] [25]. Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural information, with both proton and carbon-13 NMR spectra offering characteristic signatures [2].

Proton NMR spectroscopy reveals distinctive resonances that confirm the presence of the tert-butyl group and the substitution pattern on the pyridine ring [2]. The tert-butyl protons appear as a singlet at approximately 1.51 parts per million, integrating for nine protons [2]. The pyridine protons exhibit characteristic chemical shifts and coupling patterns that confirm the 2-amino-3-nitro substitution pattern [2]. The NH proton typically appears as a broad singlet around 8.20 parts per million, which can be confirmed through deuterium oxide exchange experiments [2].

Carbon-13 NMR spectroscopy provides additional structural confirmation through observation of the characteristic carbon environments [2]. The tert-butyl carbons appear as expected quaternary and methyl signals, while the pyridine carbons exhibit chemical shifts consistent with the electron-withdrawing effect of the nitro group and the electron-donating effect of the amino substituent [2].

High-resolution mass spectrometry (HRMS) offers precise molecular weight determination and elemental composition confirmation [2]. The molecular ion peak at m/z 195.1164 (calculated for C9H13N3O2) confirms the molecular formula and provides additional structural verification [2]. Fragmentation patterns in the mass spectrum can provide insights into the compound's stability and decomposition pathways [2].

Infrared (IR) spectroscopy reveals characteristic functional group absorptions that support structural assignments [2]. The nitro group exhibits strong absorptions around 1520 and 1350 reciprocal centimeters, while the amino group shows characteristic N-H stretching frequencies [2]. The pyridine ring displays aromatic C-H and C=N stretching vibrations that confirm the heterocyclic structure [2].

Melting point determination, while not applicable to the liquid form typically obtained, can provide identity confirmation when the compound is isolated as a solid [2]. The melting point serves as a simple purity assessment tool, with sharp melting points indicating high purity [2].

Quantitative Analysis Methods

Quantitative analysis of N-tert-butyl-3-nitropyridin-2-amine employs various chromatographic and spectroscopic techniques to determine concentration and purity [25] [26]. High-performance liquid chromatography (HPLC) represents the gold standard for quantitative analysis, offering high precision and reproducibility [25] [26].

HPLC analysis typically employs reverse-phase chromatography with C18 columns and gradient elution systems [25]. The mobile phase consists of aqueous buffer (typically acetate buffer at pH 4.5) and acetonitrile, with detection at 254 or 280 nanometers [25]. The method provides excellent separation of the target compound from impurities and degradation products [25].

Calibration curves are constructed using authentic standards to establish the relationship between concentration and detector response [25]. The linear range typically spans from 0.1 to 100 micrograms per milliliter, with correlation coefficients exceeding 0.999 [25]. Method validation parameters include accuracy, precision, linearity, and limits of detection and quantitation [25].

Gas chromatography (GC) can be employed for volatile impurity analysis, particularly for residual solvents and low-molecular-weight byproducts [25]. Headspace GC is particularly useful for solvent residue analysis, ensuring compliance with pharmaceutical guidelines [25].

Spectrophotometric methods offer rapid quantitative analysis for routine quality control applications [25]. The compound's absorption maximum can be utilized for concentration determination following Beer's law [25]. However, these methods require careful attention to potential interferences from impurities or degradation products [25].

Karl Fischer titration provides accurate water content determination, which is important for stability assessment and storage optimization [25]. The method is particularly valuable for hygroscopic compounds or those sensitive to moisture-catalyzed decomposition [25].

Elemental analysis offers independent verification of purity and composition [25]. The method provides precise determination of carbon, hydrogen, and nitrogen content, with results compared to theoretical values for purity assessment [25]. Discrepancies may indicate the presence of inorganic impurities or incomplete combustion products [25].